molecular formula C22H25BrClN3O3S B2651878 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride CAS No. 1189949-52-7

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride

Cat. No. B2651878
CAS RN: 1189949-52-7
M. Wt: 526.87
InChI Key: AIERLEJTXPWHKZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 6-bromobenzo[d]thiazol-2-yl group, and a 2-(diethylamino)ethyl group . These groups are common in many organic compounds and have been studied extensively.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzo[d][1,3]dioxol-5-yl group and the 6-bromobenzo[d]thiazol-2-yl group are aromatic and would contribute to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the bromine atom on the benzo[d]thiazol-2-yl group could potentially make it a good leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially make the compound aromatic and stable .

Scientific Research Applications

Antimicrobial Properties

The compound has been researched for its antimicrobial properties, particularly against resistant strains. A study highlighted the synthesis of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and their effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).

Catalytic Applications

Studies on catalytic applications involving related compounds have been conducted. For instance, a paper discussed the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction, emphasizing the versatility of such compounds in catalytic reactions (Facchetti et al., 2016).

Antibacterial and Antifungal Activities

Numerous studies have synthesized and tested derivatives of the compound for antibacterial and antifungal activities, indicating its potential in combating various microbial threats. For instance, compounds with the core structure have been shown to possess a broad spectrum of antibacterial activity against multiple microorganisms (Borad et al., 2015).

Future Directions

The future research directions for this compound could include studying its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O3S.ClH/c1-3-25(4-2)9-10-26(22-24-17-7-6-16(23)13-20(17)30-22)21(27)12-15-5-8-18-19(11-15)29-14-28-18;/h5-8,11,13H,3-4,9-10,12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIERLEJTXPWHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CC3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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